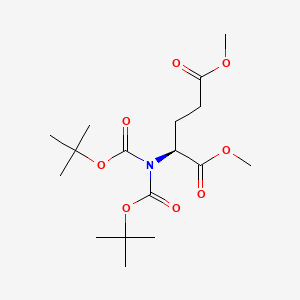
di-methyl N,N-di-boc-glutamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-methyl N,N-di-boc-glutamate is a derivative of glutamic acid, a naturally occurring amino acid. This compound is characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups on the nitrogen atoms and two methyl groups on the carboxyl groups. The Boc groups are commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of di-methyl N,N-di-boc-glutamate typically involves the protection of the amino group of glutamic acid with Boc groups, followed by esterification of the carboxyl groups with methyl groups. The process can be summarized as follows:
Protection of the Amino Group: The amino group of glutamic acid is protected by reacting it with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. This reaction forms N,N-di-boc-glutamate.
Esterification: The carboxyl groups of N,N-di-boc-glutamate are then esterified using methanol and a catalyst such as sulfuric acid to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Di-methyl N,N-di-boc-glutamate undergoes various chemical reactions, including:
Deprotection: The Boc groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Hydrolysis: The ester groups can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acids.
Substitution: The compound can undergo nucleophilic substitution reactions at the ester or amine sites.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid.
Hydrolysis: Sodium hydroxide, hydrochloric acid.
Substitution: Various nucleophiles such as amines or alcohols.
Major Products Formed
Deprotection: Free amine derivatives.
Hydrolysis: Glutamic acid derivatives.
Substitution: Substituted glutamate derivatives.
Applications De Recherche Scientifique
Di-methyl N,N-di-boc-glutamate is used in various scientific research applications, including:
Peptide Synthesis: It serves as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly in the synthesis of prodrugs and drug delivery systems.
Biological Studies: It is used in studies involving amino acid metabolism and enzyme mechanisms.
Industrial Applications: It is used in the production of biodegradable polymers and other materials.
Mécanisme D'action
The mechanism of action of di-methyl N,N-di-boc-glutamate involves the protection and deprotection of functional groups during chemical synthesis. The Boc groups protect the amino functionalities, allowing selective reactions to occur at other sites. Upon deprotection, the free amine can participate in further chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-di-boc-glutamate: Similar structure but without the methyl ester groups.
Di-methyl glutamate: Similar structure but without the Boc protecting groups.
N-boc-glutamate: Contains only one Boc group.
Uniqueness
Di-methyl N,N-di-boc-glutamate is unique due to the presence of both Boc protecting groups and methyl ester groups, which provide dual protection and increased stability during chemical reactions. This makes it a valuable intermediate in organic synthesis and peptide chemistry.
Propriétés
Formule moléculaire |
C17H29NO8 |
|---|---|
Poids moléculaire |
375.4 g/mol |
Nom IUPAC |
dimethyl (2S)-2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanedioate |
InChI |
InChI=1S/C17H29NO8/c1-16(2,3)25-14(21)18(15(22)26-17(4,5)6)11(13(20)24-8)9-10-12(19)23-7/h11H,9-10H2,1-8H3/t11-/m0/s1 |
Clé InChI |
HBLHIKXVNJAQQJ-NSHDSACASA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N([C@@H](CCC(=O)OC)C(=O)OC)C(=O)OC(C)(C)C |
SMILES canonique |
CC(C)(C)OC(=O)N(C(CCC(=O)OC)C(=O)OC)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


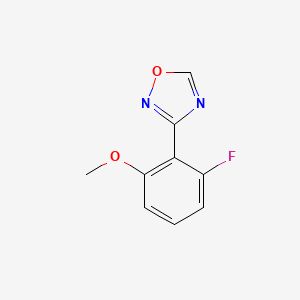
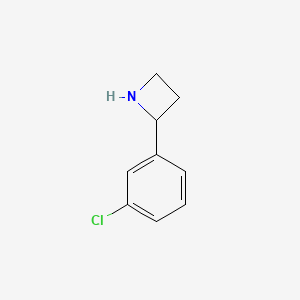
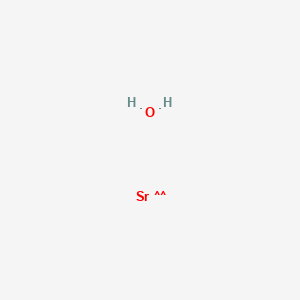
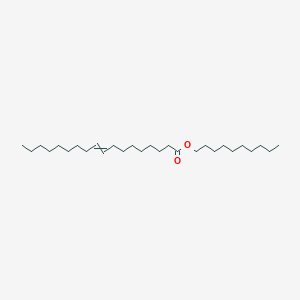
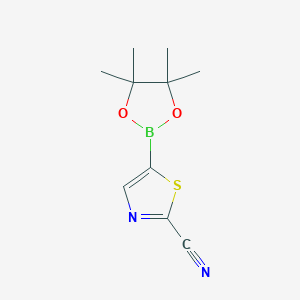
![2-[7-Difluoromethyl-2,3-dihydro-1H-1,4-diazepine-5-YL]-4-methoxyphenol](/img/structure/B15147454.png)
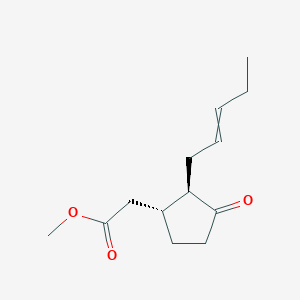
![3-[2-(4-Imidazol-1-yl-phenyl)-2-oxo-eth-(Z)-ylidene]-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B15147460.png)
![(5E)-5-[(2-ethoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B15147466.png)
![N-Methyl-N-[6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B15147487.png)


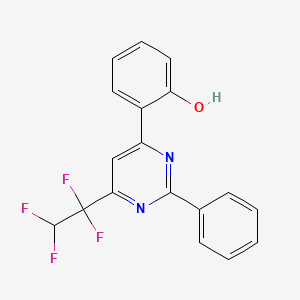
![N-ethyl-2-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide](/img/structure/B15147512.png)
